molecular formula C22H26N2O3S B5059606 4-[benzyl(methylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide

Cat. No.: B5059606
M. Wt: 398.5 g/mol
InChI Key: INZOFKUYDOPEOW-UHFFFAOYSA-N
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Description

4-[benzyl(methylsulfonyl)amino]-N-(bicyclo[221]hept-2-yl)benzamide is a complex organic compound that features a benzamide core with a benzyl(methylsulfonyl)amino substituent and a bicyclo[221]hept-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzyl(methylsulfonyl)amino Group: This can be achieved by reacting benzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment to the Benzamide Core: The benzyl(methylsulfonyl)amino group is then attached to a benzamide core through a nucleophilic substitution reaction.

    Incorporation of the Bicyclo[2.2.1]hept-2-yl Group: The final step involves the introduction of the bicyclo[2.2.1]hept-2-yl group, which can be achieved through a cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-[benzyl(methylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide involves its interaction with specific molecular targets. The benzyl(methylsulfonyl)amino group can interact with enzymes or receptors, modulating their activity. The bicyclo[2.2.1]hept-2-yl group provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[methyl(methylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide
  • 4-[benzyl(methylsulfonyl)amino]-N-(cyclohexyl)benzamide

Uniqueness

4-[benzyl(methylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide is unique due to the presence of both the benzyl(methylsulfonyl)amino group and the bicyclo[2.2.1]hept-2-yl group. This combination provides distinct structural and functional properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2-bicyclo[2.2.1]heptanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-28(26,27)24(15-16-5-3-2-4-6-16)20-11-9-18(10-12-20)22(25)23-21-14-17-7-8-19(21)13-17/h2-6,9-12,17,19,21H,7-8,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZOFKUYDOPEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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